molecular formula C10H21N3O2 B1442061 tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate CAS No. 1376099-80-7

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

Cat. No. B1442061
M. Wt: 215.29 g/mol
InChI Key: SYPBUUQIMIYTEN-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate (TBC) is an organic compound with a variety of applications in the field of chemistry. It is a derivative of piperazine, an aromatic heterocyclic compound containing two nitrogen atoms at its core. As a tertiary amine, TBC has several unique properties that make it useful in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate have been explored. These compounds are characterized using techniques like LCMS, NMR, IR, and XRD, revealing intricate molecular interactions and three-dimensional architectures (Sanjeevarayappa et al., 2015).

Biological Evaluation

  • Various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized. These compounds have been evaluated for their antibacterial and antifungal activities, displaying moderate activity against several microorganisms (Kulkarni et al., 2016).

Anticorrosive Behaviour

  • The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive properties, particularly for protecting carbon steel in acidic environments. This research is crucial for industrial applications where corrosion resistance is essential (Praveen et al., 2021).

Molecular Structure Analysis

  • Detailed structural analysis of compounds like tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate has been conducted. These analyses aid in understanding the pharmacologically useful core of such molecules, which can be crucial in drug development (Gumireddy et al., 2021).

Self-Assembly in Supramolecular Chemistry

  • Research on derivatives like tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, involving self-assembly mechanisms and hydrogen bonding, contribute to the field of supramolecular chemistry. This is significant for the development of new materials and nanotechnology (Kolter et al., 1996).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13/h8,12H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPBUUQIMIYTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696729
Record name tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

CAS RN

1376099-80-7
Record name tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-(aminomethyl)piperazine-1-carboxylate

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